5-(Chloromethyl)quinoline
Overview
Description
5-(Chloromethyl)quinoline is a chemical compound with the empirical formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinolines are synthesized using various methods. Some of the recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)quinoline is characterized by a quinoline core with a chloromethyl group attached .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives .Scientific Research Applications
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Medicinal Chemistry
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds .
- They have various applications in medicinal and industrial chemistry .
- Many substituted quinolines have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, anti-inflammatory .
- The well-known drugs primaquine and chloroquine (antimalarial), bedaquiline (antitubercular), ciprofloxacin (antibiotic), pitavastatin (cholesterol lowering) are some examples among a broad class of compounds with quinoline pharmacophores .
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Organic Synthesis
- The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .
- For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
- Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Safety And Hazards
5-(Chloromethyl)quinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Quinoline derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity. This has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The development of new antimicrobial agents, as well as novel therapeutic strategies, is a constant need . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
properties
IUPAC Name |
5-(chloromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZZLUDODJKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562781 | |
Record name | 5-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)quinoline | |
CAS RN |
110333-07-8 | |
Record name | 5-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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